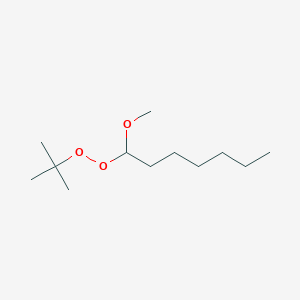

1-(Tert-butylperoxy)-1-methoxyheptane

Description

Structure

3D Structure

Properties

CAS No. |

62704-92-1 |

|---|---|

Molecular Formula |

C12H26O3 |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

1-tert-butylperoxy-1-methoxyheptane |

InChI |

InChI=1S/C12H26O3/c1-6-7-8-9-10-11(13-5)14-15-12(2,3)4/h11H,6-10H2,1-5H3 |

InChI Key |

WHQFNPZZLWGDLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(OC)OOC(C)(C)C |

Origin of Product |

United States |

Significance of Organic Peroxides and Peroxyacetals in Contemporary Chemical Sciences

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). The defining feature of these molecules is the relatively weak oxygen-oxygen single bond, which has a bond dissociation energy of approximately 190–210 kJ/mol. This inherent instability allows the O-O bond to break easily upon heating or irradiation, a process known as homolysis, to generate highly reactive free radicals (RO•).

This ability to generate free radicals is the cornerstone of their industrial and academic importance. arkema.com Organic peroxides are indispensable as initiators for free-radical polymerization, a process used to manufacture a vast array of polymers and plastics, including polyethylene, polyvinyl chloride, and acrylic resins. alfachemic.com The choice of peroxide initiator allows for precise control over the polymerization rate and the properties of the final polymer. iaamonline.org Beyond polymerization, they are widely used as cross-linking agents for elastomers and as oxidizing agents in various organic syntheses. alfachemic.com

Within this broad class, peroxyacetals represent a unique subgroup. These compounds are structurally distinguished by the presence of a carbon atom bonded to both an ether oxygen and a peroxy group. This arrangement imparts distinct chemical reactivity compared to other peroxides. Peroxyacetals serve not only as radical initiators but also as valuable reagents in synthetic organic chemistry, participating in reactions that form new carbon-oxygen bonds under specific conditions. nih.gov Their dual functionality makes them a subject of continuing interest in the development of new synthetic methodologies and advanced materials.

Structural Classification and Sub Categories of Organic Peroxyacetals

Organic peroxides are categorized based on the nature of the organic groups (R and R') attached to the peroxide moiety. This classification helps in predicting their reactivity and decomposition characteristics.

Table 1: General Classification of Organic Peroxides

| Class | General Structure | Example |

|---|---|---|

| Hydroperoxides | R-O-O-H | tert-Butyl hydroperoxide |

| Dialkyl Peroxides | R-O-O-R' | Di-tert-butyl peroxide |

| Diacyl Peroxides | R-C(O)OO(O)C-R' | Benzoyl peroxide |

| Peroxyesters | R-C(O)OOR' | tert-Butyl peroxybenzoate |

Peroxyacetals are a specific type of geminally-substituted peroxide, meaning two oxygen-containing functional groups are attached to the same carbon atom. They can be further divided into two main sub-categories:

Geminal Diperoxyacetals (or Peroxyketals): These compounds feature a single carbon atom bonded to two peroxy (-OOR) groups. A representative example is 1,1-Bis(tert-butylperoxy)cyclohexane, which is used as a polymerization initiator. nih.gov

Monoperoxyacetals: These compounds, which are the focus of this article, feature a single carbon atom bonded to one alkoxy (-OR) group and one peroxy (-OOR') group.

The subject of this article, 1-(Tert-butylperoxy)-1-methoxyheptane , is a quintessential example of a monoperoxyacetal. Its structure consists of a central carbon atom (C1 of the heptane (B126788) chain) to which a methoxy (B1213986) group (-OCH₃), a tert-butylperoxy group (-OOC(CH₃)₃), a hydrogen atom, and a hexyl group (-C₆H₁₃) are attached. This specific arrangement of functional groups dictates its chemical behavior and potential applications.

Rationale for Focused Academic Research on 1 Tert Butylperoxy 1 Methoxyheptane Within Peroxyacetal Chemistry

Historical Context and Evolution of Peroxyacetal Synthesis

The synthesis of peroxyacetals has its roots in the broader field of organic peroxide chemistry, which began to flourish in the early 20th century. Initial investigations into the reactions of aldehydes and ketones with hydroperoxides under acidic conditions laid the groundwork for the deliberate synthesis of these compounds. Early methods were often characterized by their simplicity, relying on readily available starting materials and strong acid catalysts. However, these approaches frequently suffered from drawbacks such as low yields, lack of selectivity, and the inherent instability of the peroxide products under harsh reaction conditions.

Over the decades, the synthetic toolbox for peroxyacetal formation has expanded considerably. The progression from strong, non-specific acid catalysts to milder and more selective Lewis acids and organocatalysts marked a significant advancement in the field. The development of methods involving the reaction of acetals and enol ethers with hydroperoxides offered alternative pathways with improved control over the reaction outcome. More recently, the advent of transition metal catalysis and radical-mediated reactions has opened new avenues for the synthesis of peroxyacetals, enabling the formation of these functionalities under milder conditions and with greater functional group tolerance. This evolution reflects a continuous drive towards more efficient, selective, and safer methods for handling and synthesizing these energetically rich molecules.

Direct Peroxidation Routes for Monoperoxyacetal Formation

Direct peroxidation routes represent the most classical and straightforward approaches to the synthesis of monoperoxyacetals like this compound. These methods typically involve the direct reaction of a carbonyl compound or its derivative with a hydroperoxide.

Acid-Catalyzed Reactions of Aldehydes or Acetals with Hydroperoxides

The acid-catalyzed reaction of an aldehyde, such as heptanal (B48729), with a hydroperoxide, like tert-butyl hydroperoxide, in the presence of an alcohol, like methanol (B129727), is a fundamental method for the synthesis of monoperoxyacetals. The reaction proceeds through the initial protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the hydroperoxide on the activated carbonyl carbon to form a hemiperoxyacetal intermediate. Subsequent reaction with methanol, also under acid catalysis, leads to the formation of the final monoperoxyacetal product, this compound, with the elimination of water.

Alternatively, the synthesis can commence from a pre-formed acetal, such as heptanal dimethyl acetal. In this variation, the acid catalyst facilitates the departure of one of the methoxy groups from the acetal, generating a resonance-stabilized carbocation. This carbocation is then trapped by the nucleophilic tert-butyl hydroperoxide to yield the desired peroxyacetal. This approach can sometimes offer advantages in terms of selectivity and milder reaction conditions compared to starting directly from the aldehyde. A variety of protic and Lewis acids can be employed as catalysts for these transformations.

| Starting Material | Reagents | Catalyst | Product |

| Heptanal | tert-Butyl hydroperoxide, Methanol | H⁺ (e.g., H₂SO₄, HCl) | This compound |

| Heptanal dimethyl acetal | tert-Butyl hydroperoxide | Lewis Acid (e.g., BF₃·OEt₂) | This compound |

Nucleophilic Addition of Hydroperoxides to Activated Enol Ethers

Another important direct route to monoperoxyacetals involves the nucleophilic addition of a hydroperoxide to an activated enol ether. For the synthesis of this compound, the corresponding enol ether would be 1-methoxy-1-heptene. Enol ethers are electron-rich alkenes due to the electron-donating nature of the alkoxy group, making them susceptible to attack by electrophiles.

In this method, the reaction is typically initiated by an acid catalyst, which protonates the enol ether, generating a resonance-stabilized carbocation. The hydroperoxide, in this case, tert-butyl hydroperoxide, then acts as a nucleophile, attacking the carbocation to form the peroxyacetal. This method is often characterized by its high regioselectivity, as the position of the incoming hydroperoxide is directed by the initial protonation of the double bond. The reaction conditions are generally mild, and a range of acid catalysts can be employed.

Indirect and Advanced Synthetic Strategies

Beyond the classical direct methods, more advanced and indirect strategies for the synthesis of peroxyacetals have been developed. These approaches often utilize transition metal catalysis or radical-mediated processes to achieve the desired transformation, sometimes with enhanced selectivity and functional group compatibility.

Transition Metal-Catalyzed Oxidative Functionalization Approaches

Transition metal catalysis offers a powerful platform for the construction of C-O bonds, including those found in peroxyacetals. While direct catalytic methods for the synthesis of simple monoperoxyacetals are still emerging, related oxidative functionalization reactions provide a conceptual framework. For instance, transition metal complexes can catalyze the reaction of alkenes with hydroperoxides. In a hypothetical application to the synthesis of this compound, a transition metal catalyst could potentially activate 1-heptene (B165124) in the presence of tert-butyl hydroperoxide and a methanol source, leading to the desired product through an oxidative functionalization pathway.

Catalysts based on metals such as cobalt, copper, and palladium have been shown to be effective in various peroxidation reactions. The mechanism of these reactions often involves the formation of metal-peroxo or metal-hydroperoxo species, which then participate in the key bond-forming steps. The choice of metal, ligand, and reaction conditions is crucial for controlling the selectivity and efficiency of the process.

Radical-Mediated Synthesis of Organoperoxides

Radical-mediated reactions provide an alternative disconnection for the synthesis of organoperoxides, including peroxyacetals. These methods typically involve the generation of a carbon-centered radical which is then trapped by an oxygen-centered radical derived from a hydroperoxide or molecular oxygen. For a target like this compound, a plausible radical-based approach could involve the generation of a radical at the C1 position of a heptane (B126788) derivative already bearing the methoxy group.

Diastereoselective and Regioselective Control in Peroxyacetal Synthesis

The synthesis of this compound from heptanal, methanol, and tert-butyl hydroperoxide results in an achiral product. However, in the synthesis of analogous peroxyacetals where chiral centers are involved, controlling diastereoselectivity and regioselectivity is paramount. Diastereoselective control can be exerted through two primary strategies: substrate control, where a preexisting stereocenter in the aldehyde or enol ether substrate directs the approach of the incoming peroxide, and catalyst control, where a chiral catalyst creates a chiral environment that favors the formation of one diastereomer over another.

Regioselectivity becomes critical when reacting with multifunctional substrates or unsymmetrical reagents. For instance, in the cobalt-mediated hydroperoxysilylation of dienes, the reaction's regioselectivity dictates which double bond is functionalized, a key step in forming complex bisperoxide structures. rsc.org Similarly, in the synthesis of α-hydroperoxides from carboxylic acid and ester substrates, controlling the position of peroxide addition is crucial, with regioselectivity sometimes being reversed based on the substrate's electronic and steric properties. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is fundamental to maximizing the yield and purity of this compound. This involves a systematic approach to adjusting catalysts, solvents, temperature, and pressure to favor the desired reaction pathway while minimizing side reactions and product decomposition.

Role of Catalytic Systems (e.g., Lewis Acids like TiCl₄, SnCl₄, Brønsted Acids)

Catalysts are essential for activating the substrates, typically an aldehyde or its corresponding enol ether, towards nucleophilic attack by tert-butyl hydroperoxide. Both Lewis acids and Brønsted acids are effective in this role.

Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) are highly effective in promoting the synthesis of peroxyacetals. rsc.orgscispace.com They function by coordinating to the carbonyl oxygen of the aldehyde or to the oxygen of an enol ether, thereby increasing the electrophilicity of the carbon atom and facilitating the attack by the hydroperoxide. This activation allows the reaction to proceed under mild conditions. The choice of Lewis acid can significantly influence the reaction's outcome. Research on analogous systems demonstrates that TiCl₄ can efficiently promote the formation of peroxyacetals from a variety of aldehydes and enol ethers. rsc.orgscispace.com

Below is a table illustrating the effectiveness of TiCl₄ in the synthesis of various peroxyacetals, which serves as a model for the synthesis of this compound.

| Aldehyde (R¹) | Enol Ether Moiety (R²) | Yield (%) |

| Ph | n-Bu | 88 |

| Ph | i-Pr | 84 |

| Ph | PhCH₂ | 76 |

| Ph | t-Bu | 58 |

| i-Pr | Ph(CH₂)₃ | 84 |

This data represents the TiCl₄-promoted synthesis of analogous peroxyacetals and is illustrative of the general methodology. scispace.com

Other Lewis acids, including boron trifluoride (BF₃), have also been successfully used, particularly in the reaction of vinyl esters with hydroperoxides to yield monoperoxyketals with high efficiency. nih.gov

Brønsted Acids: Brønsted acids, such as phosphoric acid derivatives, catalyze peroxyacetal formation by protonating the carbonyl oxygen of the aldehyde. nih.govescholarship.org This protonation enhances the carbonyl carbon's electrophilicity, activating it for nucleophilic attack by the hydroperoxide in a manner similar to Lewis acid catalysis. nih.gov Brønsted acid catalysis is often considered an environmentally friendly and atom-economic approach. escholarship.org The mechanism typically involves the formation of a six-membered cyclic transition state where the acid activates the reactants via hydrogen bonding. nih.gov

Solvent Effects on Reaction Pathways and Product Distribution

The choice of solvent is a critical parameter that can dictate the reaction's success, yield, and product distribution. For reactions involving tert-butyl hydroperoxide (TBHP), polar aprotic solvents are generally preferred. arkat-usa.org Solvents like acetonitrile (B52724) are often suitable because they can dissolve the reactants and catalysts without interfering with the reaction mechanism. arkat-usa.org

Conversely, protic solvents such as water, methanol, and ethanol (B145695) can be detrimental. arkat-usa.org They can solvate and deactivate the catalyst, form strong hydrogen bonds with the hydroperoxide, or even compete as nucleophiles, leading to undesired byproducts and lower yields of the target peroxyacetal.

The following table summarizes the general suitability of various solvent types for peroxyacetal synthesis involving TBHP.

| Solvent Type | Examples | Suitability | Rationale |

| Polar Aprotic | Acetonitrile, Acetone (B3395972) | High | Good solubility for reactants; minimal interference with reaction intermediates or catalysts. arkat-usa.org |

| Nonpolar Aprotic | Hexane, Benzene | Moderate | Can be effective, especially for reactions where polarity is not critical for solubility or activation. nih.gov |

| Protic | Water, Methanol, Ethanol | Low | Can deactivate catalysts and compete as nucleophiles, leading to side products and reduced yields. arkat-usa.org |

Temperature and Pressure Regimes in Peroxyacetal Synthesis

The thermal instability of the peroxide bond (O-O) necessitates careful control over reaction temperature.

Temperature: The synthesis of peroxyacetals requires a delicate temperature balance. The temperature must be sufficient to overcome the reaction's activation energy but must be kept low enough to prevent the thermal decomposition of the newly formed peroxide linkage. Many synthetic procedures for organic peroxides are therefore conducted at or below room temperature, often between 0 °C and 30 °C, to ensure the stability of the product. nih.gov Elevated temperatures can lead to homolytic cleavage of the O-O bond, resulting in radical side reactions and a significant reduction in the isolated yield of the desired peroxyacetal.

Pressure: For the majority of liquid-phase syntheses of acyclic peroxyacetals like this compound, the reaction is conducted at atmospheric pressure. Pressure is generally not a critical parameter influencing the reaction rate or equilibrium for condensed-phase reactions. However, pressure control could become relevant if highly volatile starting materials are used or if the reaction temperature needs to be raised above the solvent's normal boiling point, in which case a sealed reaction vessel would be employed.

Homolytic Cleavage of the Peroxy (O-O) Bond

The weakest bond in this compound is the peroxide (O-O) bond. The input of energy, either thermal or photochemical, can induce homolytic cleavage of this bond, resulting in the formation of two radical species. This process is central to the compound's utility as a radical initiator.

Thermal Decomposition Kinetics and Thermodynamics of Activation

The thermal decomposition of organic peroxides like this compound typically follows first-order kinetics, as the rate-determining step is the unimolecular homolysis of the O-O bond. The rate of decomposition is highly dependent on temperature.

A study on the thermal decomposition of various organic peroxides indicated that most follow an nth-order model with a reaction order of approximately 1. epa.gov The thermal hazard of such compounds is assessed by their self-accelerating decomposition temperature (SADT), which can be derived from kinetic data. epa.gov

Table 1: Representative Thermal Decomposition Kinetic Data for Analogous Organic Peroxides

| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Frequency Factor (log A, s⁻¹) | Solvent |

|---|---|---|---|

| Di-tert-butyl peroxide | 157.0 (±4.1) | 15.8 (±1.1) | Alkyl or aromatic hydrocarbons |

| Di-tert-butyl peroxide | 159.7 (±3.9) | 16.3 (±0.5) | Alkyl or aromatic hydrocarbons |

Note: Data for di-tert-butyl peroxide from researchgate.net, and for tert-butyl peroxy-3,5,5-trimethylhexanoate from nih.gov. This data is for illustrative purposes to indicate the expected range for this compound.

Photochemical Induction of Radical Formation

In addition to thermal energy, absorption of ultraviolet (UV) light can also supply the necessary energy to cleave the O-O bond in this compound, leading to the formation of radicals. The energy of the absorbed photon must be greater than or equal to the dissociation energy of the peroxide bond.

While specific photochemical studies on this compound are scarce, the principle is well-established for other organic peroxides. For example, the photolysis of tert-butyl nitrite (B80452) using an excimer laser is a known method for generating tert-butoxy (B1229062) radicals. This suggests that direct photolysis of this compound would similarly yield a tert-butoxy radical and a 1-methoxyheptoxy radical. The efficiency of this process, or the quantum yield, would depend on the wavelength of the incident light and the absorption characteristics of the molecule.

Generation and Characterization of Alkoxy and Alkylperoxy Radicals

The homolytic cleavage of the O-O bond in this compound yields a tert-butoxy radical and a 1-methoxyheptoxy radical.

(CH₃)₃COOC(OCH₃)C₆H₁₃ → (CH₃)₃CO• + •OC(OCH₃)C₆H₁₃

These primary alkoxy radicals are highly reactive and can undergo subsequent reactions, most commonly β-scission.

The tert-butoxy radical is a well-characterized intermediate. It can abstract a hydrogen atom from a suitable donor or undergo β-scission to yield acetone and a methyl radical.

(CH₃)₃CO• → (CH₃)₂C=O + •CH₃

The 1-methoxyheptoxy radical is also expected to be unstable and readily undergo β-scission. There are two potential pathways for its fragmentation:

Cleavage of the C-C bond to form methyl formate (B1220265) and a hexyl radical: •OC(OCH₃)C₆H₁₃ → HCOOCH₃ + •C₆H₁₃

Cleavage of the C-O bond to form a heptanoyl radical and a methoxy radical: •OC(OCH₃)C₆H₁₃ → C₆H₁₃C(=O)• + •OCH₃

The relative importance of these pathways would depend on the stability of the resulting radical products. The generation of various radical species during the thermolysis of similar bis(tert-alkylperoxy)alkanes has been studied using electron spin resonance (ESR) spin-trapping techniques. These studies have confirmed the formation of alkoxy radicals and their subsequent β-scission products.

Heterolytic Decomposition Mechanisms and Ionic Intermediates

In the presence of polar solvents or catalysts, particularly acids, this compound can undergo heterolytic decomposition, leading to the formation of ionic intermediates.

Formation and Reactivity of Peroxycarbenium Ions

Protonation of one of the peroxy oxygen atoms can lead to the cleavage of the O-O bond to form tert-butyl hydroperoxide and a resonance-stabilized carbocation, often referred to as a peroxycarbenium ion.

(CH₃)₃COOC(OCH₃)C₆H₁₃ + H⁺ → (CH₃)₃COOH + ⁺C(OCH₃)C₆H₁₃

The formation of such peroxycarbenium species has been proposed, and their trapping with silylated nucleophiles has been demonstrated in asymmetric synthesis. chemrxiv.org These intermediates are highly electrophilic and can react with various nucleophiles present in the reaction medium. The stability of the peroxycarbenium ion is enhanced by the presence of the adjacent oxygen atom of the methoxy group, which can donate electron density.

Acid-Catalyzed Rearrangement Reactions (e.g., Criegee-type Rearrangements)

Acid catalysis can also promote rearrangement reactions of peroxides. A plausible pathway for this compound is a Criegee-type rearrangement. In this mechanism, protonation of the ether oxygen of the methoxy group could be followed by a concerted migration of one of the groups attached to the carbon atom to the adjacent peroxy oxygen, with simultaneous cleavage of the O-O bond.

However, a more likely Criegee-type rearrangement would occur if the initial product of heterolysis, the peroxycarbenium ion, were to be formed from a hydroperoxide precursor. For instance, α-alkoxy hydroperoxides are known to undergo Criegee rearrangements in the presence of acid to yield esters or lactones. researchgate.net While this compound is not a hydroperoxide, its decomposition in the presence of an acid and a source of water could potentially lead to intermediates that undergo similar rearrangements.

The acid-catalyzed decomposition of tert-butyl peroxy-3,5,5-trimethylhexanoate has been shown to be more hazardous than its thermal decomposition alone, indicating the significant role of acid in promoting decomposition pathways. nih.gov

Zwitterionic Peroxyacetal Fragmentation Pathways

The decomposition of peroxyacetals, such as this compound, can, under certain conditions, proceed through pathways involving zwitterionic intermediates. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, plausible fragmentation pathways can be inferred from studies on structurally related α-alkoxyalkyl hydroperoxides. The decomposition of these related compounds is often facilitated by acid catalysis, which promotes the formation of polar, charge-separated intermediates. nih.govrsc.orgresearchgate.netsemanticscholar.orgrsc.org

In an acidic environment, it is proposed that one of the oxygen atoms of the peroxy group can be protonated. For this compound, this would lead to a protonated intermediate. The subsequent heterolytic cleavage of the O-O bond is facilitated by the stability of the leaving group, tert-butanol (B103910), and the formation of a resonance-stabilized oxocarbenium ion. This ion and the accompanying tert-butoxide anion can be considered a zwitterionic pair.

The fragmentation can be envisioned to proceed as follows:

Protonation: The peroxide is protonated at one of the oxygen atoms.

Heterolytic Cleavage: The protonated peroxide undergoes heterolytic cleavage of the O-O bond, leading to the formation of tert-butanol and a key zwitterionic intermediate where a positive charge resides on the carbon atom of the former peroxyacetal group, stabilized by the adjacent methoxy group, and a negative charge on the departing oxygen atom.

Fragmentation of the Zwitterionic Intermediate: The zwitterionic intermediate can then undergo further reactions, such as rearrangement or reaction with a nucleophile. A plausible pathway involves the elimination of a proton and the formation of methyl heptanoate.

This proposed mechanism is analogous to the Criegee rearrangement of peroxy esters, a well-established reaction involving the migration of a substituent to an electron-deficient oxygen atom following heterolytic O-O bond cleavage. rsc.orgwikipedia.org The migratory aptitude of the groups attached to the carbonyl carbon in the Criegee intermediate plays a crucial role in determining the reaction products.

Studies on the decomposition of α-alkoxyalkyl hydroperoxides in aqueous media have shown a dependence on pH, with decomposition rates increasing in more acidic conditions, which supports a proton-catalyzed mechanism. nih.govrsc.orgresearchgate.netsemanticscholar.orgrsc.org The activation energies for the decomposition of these related hydroperoxides have been determined, providing insight into the stability of these molecules.

| α-Alkoxyalkyl Hydroperoxide Derivative | Activation Energy (Ea) (kcal/mol) | Reference |

|---|---|---|

| Derived from α-terpineol Criegee intermediates with 1-propanol | 12.3 ± 0.6 | nih.gov |

| Derived from α-terpineol Criegee intermediates with 2-propanol | 18.7 ± 0.3 | nih.gov |

| Derived from α-terpineol Criegee intermediates with ethanol | 13.8 ± 0.9 | nih.gov |

Catalytic Decomposition by Transition Metal Complexes

Transition metal complexes, particularly those of manganese, are known to be effective catalysts for the decomposition of organic peroxides. nih.govresearchgate.netrsc.orgnih.govresearchgate.netnih.govresearchgate.netnih.govacs.orgresearchgate.netnih.govyoutube.com The activation of the peroxide by the metal center is the crucial initial step in the catalytic cycle. This activation can occur through several mechanisms, primarily involving redox reactions between the metal ion and the peroxide.

Manganese can exist in various oxidation states, most commonly Mn(II), Mn(III), and Mn(IV), with higher oxidation states such as Mn(V) also implicated as key intermediates in the form of manganese-oxo species. chemrxiv.orgnih.govrsc.orgacs.orgewha.ac.kr The catalytic cycle often involves the shuttling of the manganese ion between two or more oxidation states.

The activation of a peroxide like this compound by a manganese catalyst can be initiated by either Mn(II) or Mn(III) species.

Activation by Mn(II): Mn(II) can react with the peroxide in a one-electron transfer process to generate a Mn(III) species and an alkoxy radical, along with a tert-butoxide anion. This is a common initiation step in manganese-catalyzed oxidations.

Activation by Mn(III): Alternatively, a Mn(III) complex can react with the peroxide. This interaction can lead to the formation of a higher-valent manganese species, such as a Mn(IV) or Mn(V)-oxo species, and the release of an alcohol. nih.gov

The nature of the ligands coordinated to the manganese center plays a critical role in modulating its redox potential and, consequently, its catalytic activity. Ligands can influence the stability of the different manganese oxidation states and the accessibility of the peroxide to the metal center. Both porphyrin and non-porphyrin ligand systems have been extensively studied in the context of manganese-catalyzed oxidations. researchgate.netnih.govchemrxiv.org

| Manganese Species | Role in Peroxide Activation | Key Characteristics |

|---|---|---|

| Mn(II) | Initiates the catalytic cycle by reducing the peroxide. | Readily oxidized to Mn(III). |

| Mn(III) | Can be both an oxidant and a reductant in the catalytic cycle. | A stable oxidation state for manganese in many complexes. |

| Mn(IV)-oxo | A potent oxidizing intermediate. | Involved in hydrogen atom abstraction and oxygen atom transfer. acs.org |

| Mn(V)-oxo | A highly reactive oxidizing species. chemrxiv.orgewha.ac.kr | Proposed as the key oxidant in many manganese-catalyzed reactions. ewha.ac.kr |

Once the peroxide is activated by the manganese complex, the scission of the weak O-O bond can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage.

Homolytic Cleavage: This pathway involves the one-electron reduction or oxidation of the peroxide, leading to the formation of radicals. In the context of manganese catalysis, a Mn(II) species can donate an electron to the peroxide, causing the O-O bond to break homolytically. This generates a tert-butoxy radical and a hydroxyl radical, with the manganese being oxidized to Mn(III). Alternatively, a higher-valent manganese species could abstract a hydrogen atom from a substrate, which then reacts with the peroxide.

Heterolytic Cleavage: This pathway involves the two-electron cleavage of the O-O bond, typically leading to the formation of a high-valent metal-oxo species and an alcohol. In the case of manganese catalysts, a Mn(III) species can coordinate to the peroxide. A subsequent rearrangement, often facilitated by the ligand environment, can lead to the heterolytic scission of the O-O bond. This process forms a highly electrophilic Mn(V)-oxo species and releases a molecule of tert-butanol. This high-valent manganese-oxo intermediate is a powerful oxidant capable of reacting with a variety of organic substrates. nih.govrsc.orgewha.ac.kr

The preference for homolytic versus heterolytic cleavage is influenced by several factors, including the nature of the manganese catalyst (ligand environment, oxidation state), the structure of the peroxide, and the reaction conditions (solvent, temperature). For instance, electron-donating ligands on the manganese center may favor homolytic cleavage, while electron-withdrawing ligands can promote heterolytic cleavage by stabilizing the high-valent manganese-oxo species.

A "push-pull" mechanism has been proposed for the heterolytic O-O bond cleavage in hydroperoxo manganese porphyrins, where an axial ligand "pushes" electron density onto the metal center, while a proton source "pulls" the terminal oxygen of the hydroperoxo group, facilitating the formation of the Mn(V)-oxo species and a water molecule. A similar concept can be applied to the decomposition of this compound, where the methoxy group and the tert-butylperoxy group interact with the manganese center.

The reactive intermediates generated from the O-O bond scission, be they radicals from homolytic cleavage or the high-valent manganese-oxo species from heterolytic cleavage, are responsible for the subsequent reactions that lead to the final decomposition products of this compound.

Radical Chemistry and Reaction Dynamics of 1 Tert Butylperoxy 1 Methoxyheptane Derived Radicals

Intramolecular and Intermolecular Reactions of Alkoxy and Alkylperoxy Radicals

Upon homolytic cleavage of the weak oxygen-oxygen bond in 1-(tert-butylperoxy)-1-methoxyheptane, a tert-butoxy (B1229062) radical and a 1-methoxyheptoxy radical are initially formed. The subsequent reactions of these and other derived radicals are diverse and can be categorized into several key pathways.

Hydrogen atom abstraction is a fundamental reaction of alkoxy radicals. The tert-butoxy radical is a well-studied species known to readily abstract hydrogen atoms from suitable donors. nih.govnih.gov In a system containing this compound, intermolecular hydrogen abstraction can occur from another molecule of the parent peroxide, the solvent, or any other substrate present.

Intramolecular hydrogen atom abstraction is also a possibility for the 1-methoxyheptoxy radical. This process, often referred to as a 1,5-hydrogen shift, is favored when a six-membered transition state is accessible, leading to the formation of a more stable carbon-centered radical.

Table 1: Plausible Hydrogen Abstraction Reactions

| Radical Species | Hydrogen Donor | Products | Reaction Type |

|---|---|---|---|

| tert-butoxy radical | This compound | tert-butanol (B103910) + 1-(tert-butylperoxy)-1-methoxyheptan-x-yl radical | Intermolecular |

| 1-methoxyheptoxy radical | Solvent (e.g., cyclohexane) | 1-methoxyheptanol + cyclohexyl radical | Intermolecular |

Alkylperoxy and alkoxy radicals can add to unsaturated substrates such as alkenes and alkynes. nih.govresearchgate.net This process is a key step in many radical-mediated polymerization and functionalization reactions. The addition of a radical to a double bond generates a new carbon-centered radical, which can then propagate a reaction chain. nih.gov The regioselectivity of this addition is often governed by the stability of the resulting radical intermediate.

For instance, the addition of a 1-methoxyheptylperoxy radical to an alkene would likely proceed to form the most stable possible carbon-centered radical.

Peroxy radicals can undergo fragmentation and rearrangement reactions, particularly at elevated temperatures. A common fragmentation pathway for alkoxy radicals is β-scission. For the 1-methoxyheptoxy radical, β-scission could lead to the formation of a methyl radical and heptanal (B48729), or a methoxy (B1213986) radical and a hexyl radical. The relative rates of these fragmentation pathways would depend on the stability of the resulting radicals and carbonyl compounds.

Kinetic Studies of Radical Reactivity

The reactivity of the radical intermediates derived from this compound can be quantitatively described by their reaction rate constants. While specific kinetic data for this compound are not available, the behavior of analogous radicals provides a basis for estimation.

Rate constants for radical reactions are often determined using techniques such as laser flash photolysis and pulse radiolysis. nist.govosti.gov These methods allow for the direct observation of transient radical species and the measurement of their decay kinetics. For example, the rate constants for hydrogen abstraction by tert-butoxy radicals from various substrates have been extensively studied. nih.gov

Table 2: Representative Rate Constants for tert-Butoxy Radical Reactions at 298 K

| Substrate | Rate Constant (M-1s-1) |

|---|---|

| Toluene | 5.3 x 105 |

| Cyclohexane | 4.4 x 105 |

Source: Data compiled from general literature on tert-butoxy radical chemistry. Specific conditions may vary.

The stability and reactivity of radical intermediates are significantly influenced by the surrounding solvent and the reaction temperature. Polar solvents can stabilize polar transition states, potentially accelerating certain reactions. The viscosity of the solvent can also play a role, particularly in diffusion-controlled reactions and through the "cage effect," which influences the probability of geminate radical recombination. sigmaaldrich.com

Temperature has a profound effect on radical reactions, as described by the Arrhenius equation. Higher temperatures generally increase the rates of all elementary steps, but can disproportionately favor fragmentation and rearrangement pathways over bimolecular reactions due to their typically higher activation energies. The half-life of the parent peroxide, which dictates the rate of radical generation, is also highly temperature-dependent. sigmaaldrich.com

Structure-Reactivity Relationships in Radical Generation and Subsequent Reactions

The generation of radicals from this compound typically proceeds via homolytic cleavage of the labile oxygen-oxygen bond within the peroxide group, a process that can be initiated thermally or photochemically. This initial step produces a tert-butoxy radical and a 1-methoxyheptyloxy radical. However, a key carbon-centered radical is generated via hydrogen abstraction from the C1 position of the parent molecule. This specific radical, 1-(tert-butylperoxy)-1-methoxyheptan-1-yl, is of particular interest due to the unique electronic arrangement of its substituents. The stability and subsequent reaction pathways of this radical are profoundly influenced by the interplay of electronic effects and steric factors inherent in its structure.

Electronic Effects on Radical Stability and Selectivity

The 1-(tert-butylperoxy)-1-methoxyheptan-1-yl radical is a prime example of a radical species stabilized by the captodative effect . askfilo.comwikipedia.org This effect arises when a radical center is simultaneously substituted with an electron-donating group (dative) and an electron-withdrawing group (captor). wikipedia.org In this case, the methoxy group (-OCH₃) acts as the electron-donating group, while the tert-butylperoxy group (-OOC(CH₃)₃) serves as the electron-withdrawing group.

This synergistic interaction significantly enhances the stability of the radical through two primary mechanisms:

Resonance Delocalization : The electron-donating methoxy group can delocalize the unpaired electron from the carbon center onto its own oxygen atom through resonance. Concurrently, the electron-withdrawing peroxy group can also delocalize the radical electron. askfilo.comwikipedia.org This dual delocalization spreads the radical character over multiple atoms, which is a major stabilizing factor. masterorganicchemistry.com The resonance contributors illustrate how the unpaired electron is shared, reducing the electron deficiency at the central carbon.

Inductive Effects : The electronegative oxygen atoms of the peroxy group exert a powerful electron-withdrawing inductive effect, which complements the resonance stabilization. The methoxy group, through its oxygen atom, can donate a lone pair of electrons, further stabilizing the adjacent radical center. masterorganicchemistry.com

This enhanced stability has a direct impact on the selectivity of radical generation. The hydrogen atom at the C1 position is particularly susceptible to abstraction because the resulting radical benefits from this captodative stabilization. This makes the formation of the 1-(tert-butylperoxy)-1-methoxyheptan-1-yl radical a favored pathway in radical reactions involving the parent compound. The stabilization lowers the activation energy for its formation compared to the formation of radicals at other positions along the heptyl chain, which would only be stabilized by weaker hyperconjugation. wikipedia.org

Table 1: Relative Stability of Carbon Radicals Based on Substituent Effects

| Radical Type | Substituents at Radical Center | Primary Stabilizing Effect(s) | Relative Stability |

|---|---|---|---|

| Methyl | -H, -H, -H | None | Least Stable |

| Primary Alkyl | -R, -H, -H | Hyperconjugation | Low |

| Secondary Alkyl | -R, -R', -H | Hyperconjugation | Moderate |

| Tertiary Alkyl | -R, -R', -R'' | Hyperconjugation | High |

| Allylic / Benzylic | Adjacent π-system | Resonance | Very High |

| Captodative | Electron-Donating Group & Electron-Withdrawing Group | Resonance and Inductive Effects | Exceptionally High |

Steric Hindrance and Its Impact on Radical Propagation

While electronic effects are paramount in determining radical stability, steric effects play a crucial role in the dynamics of subsequent reactions, particularly radical propagation. wikipedia.org Radical propagation steps involve the reaction of a radical with a stable molecule to form a new radical, thus continuing the chain reaction. libretexts.orglibretexts.org For the 1-(tert-butylperoxy)-1-methoxyheptan-1-yl radical, steric hindrance arises from the spatial bulk of its constituent groups: the long heptyl chain and the voluminous tert-butyl group.

The impact of this steric bulk is manifested in several ways:

Reduced Reaction Rates : The bulky groups physically obstruct the approach of incoming reactant molecules to the radical center. wikipedia.org For a propagation step, such as the addition of the radical to an alkene or hydrogen abstraction from another molecule, the reactants must achieve a specific orientation for the reaction to occur. The steric hindrance around the radical center increases the activation energy of these reactions, thereby slowing their rate.

Influence on Selectivity : Steric hindrance can dictate the regioselectivity of radical attack. The radical will preferentially react at sites that are less sterically encumbered. For example, when abstracting a hydrogen atom from another substrate, it will favor abstracting a primary hydrogen over a more sterically shielded secondary or tertiary hydrogen, even if the latter would produce a more stable radical, provided the electronic factors are not overwhelmingly dominant.

Favoring Fragmentation : In some cases, significant steric strain within the radical itself can promote intramolecular reactions, such as β-scission, over intermolecular propagation steps. While the captodative radical is electronically stable, severe steric crowding could favor fragmentation pathways that relieve this strain. For instance, cleavage of a C-C bond in the heptyl chain could occur, though this is generally less favored than intermolecular reactions unless there is significant steric repulsion.

The interplay between the long, flexible heptyl chain and the rigid, bulky tert-butyl group creates a complex steric environment. The conformation of the heptyl chain at any given moment can either shield or expose the radical center, making the reaction dynamics complex and dependent on solvent and temperature conditions which affect molecular motion and conformation.

Table 2: Qualitative Impact of Steric Hindrance on Radical Propagation Rates

| Reacting Radical | Substrate | Steric Hindrance at Reaction Site | Qualitative Effect on Propagation Rate |

|---|---|---|---|

| Methyl Radical (CH₃•) | Methane | Low | Fast |

| Tert-butyl Radical ((CH₃)₃C•) | Methane | High (on radical) | Slow |

| Ethyl Radical (CH₃CH₂•) | 2,2-Dimethylpropane | High (on substrate) | Very Slow |

| 1-Methoxyheptan-1-yl Radical Derivative | Bulky Alkene | High (on both) | Significantly Reduced |

Role in Advanced Polymerization Technologies

1-(Tert-butylperoxy)-1-methoxyheptane as a Radical Initiator for Polymer Synthesis

Organic peroxides are widely used as initiators for radical polymerization because the peroxide bond (-O-O-) readily cleaves upon heating to form reactive radicals. wikipedia.org These radicals then initiate the polymerization of various monomers. pergan.com Peroxyacetals, such as the subject compound, are a sub-class of organic peroxides. While they are known to act as thermal initiators, specific data on the performance of this compound is not documented in the available resources.

Application in Free Radical Polymerization of Various Monomers (e.g., Styrene, Acrylates, Methacrylates, Ethylene)

Free radical polymerization is a fundamental industrial process for producing a wide range of polymers, including polystyrene, polyacrylates, and polyethylene. pergan.com The choice of initiator is crucial as its decomposition rate affects the polymerization kinetics and the final properties of the polymer. Initiators are selected based on their half-life at a given polymerization temperature. pergan.com However, no studies detailing the use of this compound for the polymerization of monomers like styrene, acrylates, methacrylates, or ethylene (B1197577) were identified.

Initiation Efficiency and Chain Transfer Constants in Polymerization

Initiation efficiency refers to the fraction of radicals generated by the initiator that successfully start a polymer chain. This value is often less than one due to side reactions and the "cage effect," where primary radicals recombine before they can react with a monomer.

Chain transfer is a reaction that terminates a growing polymer chain and starts a new one, thereby limiting the molecular weight of the polymer. utexas.edu The chain transfer constant (C) is the ratio of the rate of chain transfer to the rate of propagation. utexas.edu These parameters are critical for controlling polymerization reactions but have not been experimentally determined or reported for this compound.

Control over Polymer Molecular Weight and Distribution

The molecular weight and molecular weight distribution (polydispersity index, PDI) are critical polymer characteristics that influence their physical and mechanical properties. In conventional free radical polymerization, these are controlled by manipulating the initiator and monomer concentrations, temperature, and the use of chain transfer agents. utexas.edu The functionality of an initiator can also play a role; multifunctional initiators can produce branched or star-shaped polymers. researchgate.net Without specific kinetic data for this compound, its precise effect on polymer molecular weight and distribution cannot be described.

Controlled Radical Polymerization (CRP) Mediated by Peroxyacetals

Controlled Radical Polymerization (CRP), also known as living radical polymerization, allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. cmu.edumdpi.com

Mechanisms of Living/Controlled Radical Polymerization Initiated by Peroxides

Several CRP techniques exist, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com Some methods utilize peroxides in conjunction with other reagents to establish a dynamic equilibrium between active (propagating) radical species and dormant species. mdpi.com This reversible deactivation mechanism allows chains to grow simultaneously and uniformly. cmu.edu While peroxyketals can be activated by acid catalysts to generate radicals at ambient temperatures, a mechanism for their specific use in a controlled/living manner is not well-established for this compound. acs.org

Synthesis of Block Copolymers and Complex Polymer Architectures

A key advantage of CRP is the ability to synthesize block copolymers by sequential monomer addition. capes.gov.brharth-research-group.orgfrontiersin.org The living nature of the polymer chain ends allows for the initiation of a second, different monomer, leading to a block structure. This process is fundamental for creating advanced materials like thermoplastic elastomers and surfactants. harth-research-group.orgnih.gov The potential for peroxyacetal-derived macroinitiators to be used in such syntheses is a theoretical possibility, but there are no specific examples or protocols involving this compound in the synthesis of block copolymers or other complex polymer architectures.

Crosslinking Applications in Thermosetting Resins and Elastomers

The utilization of organic peroxides as crosslinking agents is a cornerstone in the modification of thermoplastic and elastomeric materials, transforming them into robust thermosetting polymers with enhanced performance characteristics. While specific research on this compound is not extensively documented in publicly available literature, its structural features—a peroxide group flanked by a tert-butyl and a methoxyheptyl group—suggest its role as a free-radical initiator for crosslinking, analogous to other well-studied organic peroxides. The following sections will, therefore, discuss the established principles of peroxide-induced crosslinking and its effects, which are anticipated to be applicable to this compound.

Mechanism of Peroxide-Induced Crosslinking in Polymer Networks

The fundamental mechanism of peroxide-induced crosslinking is a free-radical process initiated by the thermal decomposition of the organic peroxide. pergan.comresearchgate.net This process can be delineated into three primary stages:

Initiation: The process begins with the homolytic cleavage of the oxygen-oxygen bond within the peroxide molecule upon heating. arxiv.org This decomposition generates highly reactive free radicals. pergan.com In the case of this compound, this would yield a tert-butoxy (B1229062) radical and a 1-methoxyheptoxy radical.

Propagation (Hydrogen Abstraction): These primary radicals then abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals. researchgate.netnih.gov The efficiency of this step is dependent on the reactivity of the radicals and the nature of the polymer chain. iupac.org

Termination (Crosslink Formation): The resulting polymer macroradicals can then combine, forming a stable carbon-carbon bond between adjacent polymer chains. researchgate.netnih.gov This creates a three-dimensional, crosslinked network structure. pergan.com

This crosslinking reaction is stoichiometric, meaning that the density of the crosslinks is directly proportional to the initial concentration of the peroxide. pergan.com The formation of this network structure significantly alters the material's properties, converting a thermoplastic material into a thermoset. pergan.com

It is important to note that side reactions can also occur. For instance, chain scission, where the polymer backbone is broken, can compete with the crosslinking reaction, particularly in polymers like polypropylene. researchgate.netkpi.ua The balance between crosslinking and scission is influenced by the polymer structure, the type of peroxide used, and the processing conditions. researchgate.net

Impact on Mechanical and Thermal Properties of Crosslinked Materials

The formation of a crosslinked network imparts significant changes to the mechanical and thermal properties of the material. These changes are a direct consequence of the restricted mobility of the polymer chains within the network.

Mechanical Properties:

The introduction of crosslinks generally leads to an increase in the material's strength and stiffness. However, the specific effects can vary depending on the polymer and the crosslink density.

Tensile Strength: For many polymers, there is an optimal crosslink density at which tensile strength is maximized. researchgate.net Beyond this point, the material may become too brittle, leading to a decrease in tensile strength.

Elongation at Break: As the crosslink density increases, the ability of the polymer chains to slide past one another is reduced, resulting in a decrease in the material's elongation at break. researchgate.net

Hardness and Modulus: Crosslinking typically increases the hardness and modulus of the material due to the more rigid network structure. researchgate.net

The following table illustrates the typical effects of peroxide crosslinking on the mechanical properties of High-Density Polyethylene (HDPE), as an example.

| Property | Neat HDPE | HDPE with Peroxide Crosslinker | Percentage Change |

| Peak Impact Strength (kJ/m²) | - | 104.73 | +207% (compared to neat HDPE) mdpi.com |

| Flexural Strength (MPa) | - | 33.6 | +22% (compared to neat HDPE) mdpi.com |

Thermal Properties:

The thermal stability and behavior of polymers are also significantly affected by crosslinking.

Melting Temperature and Crystallinity: Crosslinking often leads to a decrease in the melting temperature and the degree of crystallinity of the polymer. nih.govresearchgate.net The crosslinks, which are primarily formed in the amorphous regions, hinder the ability of the polymer chains to fold and organize into crystalline structures. nih.gov

Heat Deformation Temperature: The resistance to deformation at elevated temperatures is generally improved with crosslinking. mdpi.com For instance, the peak heat deformation temperature of HDPE can be increased by as much as 22% with the use of a peroxide crosslinking system. mdpi.com

Thermal Stability: While the crosslinking process itself does not necessarily improve the inherent thermal stability of the polymer, the resulting network structure can enhance the material's resistance to flow and deformation at higher temperatures. mdpi.com

The table below summarizes the impact of peroxide crosslinking on the thermal properties of Poly(ε-caprolactone) (PCL) as a representative example.

| Property | Effect of Increasing Peroxide Content |

| Melting Temperature | Decreased researchgate.net |

| Crystallinity | Decreased researchgate.net |

| Crystallization Temperature | Increased researchgate.net |

| Glass Transition Temperature | Decreased researchgate.net |

Theoretical and Computational Studies of 1 Tert Butylperoxy 1 Methoxyheptane and Peroxyacetal Analogues

Quantum Mechanical (QM) Approaches to Peroxide Chemistry

Quantum mechanical methods are fundamental to modern chemistry, allowing for the detailed calculation of molecular properties based on the principles of quantum physics. These approaches are particularly useful for studying peroxides, where the nature of the weak O-O bond is of central interest.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. DFT is used extensively to investigate the electronic structure and energetics of organic peroxides.

DFT calculations can accurately predict key structural parameters, such as the length of the peroxide bond (O-O) and adjacent C-O bonds. For instance, studies on various organic peroxides have shown that the O-O bond length is typically around 1.45-1.49 Å. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also readily calculated. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. For many peroxide-based explosives, the HOMO-LUMO gaps are large, often exceeding 4 eV, which points to the localized nature of the peroxide functional groups. csu.edu.au

A key application of DFT is the calculation of Bond Dissociation Energies (BDEs) for the weak O-O bond. The BDE is the energy required to break this bond homolytically, forming two radical species. This value is a direct measure of the thermal stability of the peroxide. Various DFT functionals have been benchmarked for their ability to predict peroxide BDEs accurately. researchgate.netchemrxiv.org While no single functional is universally superior, hybrid functionals like B3LYP and long-range corrected functionals such as the ωB97 family have shown good performance when paired with appropriate basis sets (e.g., 6-311++G**). researchgate.netnih.govearthlinepublishers.com These calculations help in understanding how substituents on the peroxyacetal structure influence the strength of the O-O bond and, consequently, the compound's stability.

Below is a table summarizing typical electronic and energetic properties of organic peroxides calculated using DFT methods.

| Property | Typical Calculated Value Range | Significance |

| O-O Bond Length | 1.45 - 1.49 Å | Indicator of bond strength |

| HOMO-LUMO Energy Gap (Δε) | 4.0 - 7.0 eV | Relates to kinetic stability and reactivity csu.edu.auearthlinepublishers.com |

| O-O Bond Dissociation Energy (BDE) | 30 - 50 kcal/mol | Measure of thermal stability researchgate.netchemrxiv.org |

| Anomeric Effect Energy | 1 - 5 kcal/mol | Influences conformational preference in cyclic analogues nih.gov |

Note: The values presented are general ranges for organic peroxides and can vary based on the specific molecule, DFT functional, and basis set used.

While DFT is a powerful tool, for higher accuracy, particularly in describing reaction barriers and transition states, ab initio and post-Hartree-Fock methods are often employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation at a higher computational expense. researchgate.netnih.gov

These high-level methods are instrumental in elucidating complex reaction pathways for peroxide decomposition or reaction with other species. aip.orgresearchgate.net For a peroxyacetal like 1-(tert-butylperoxy)-1-methoxyheptane, potential reaction pathways include homolytic cleavage of the O-O bond, acid-catalyzed decomposition, or hydrogen abstraction. Ab initio calculations can map the potential energy surface for these reactions, identifying transition state structures and calculating activation energies. researchgate.net

For example, in the study of the reaction between H₂O₂ and the hydroxyl radical (·OH), highly correlated wave function theories were used to locate two distinct transition states, revealing a complex mechanism that would be difficult to uncover experimentally. aip.orgresearchgate.net Similarly, for peroxyacetyl nitrate (B79036) (PAN), a combination of DFT and QCISD(T) methods was used to investigate its protonation and subsequent fragmentation pathways, predicting the most favorable dissociation channels. nih.gov These computational approaches allow researchers to understand the intricate details of reaction mechanisms, including the formation of intermediates and the factors controlling reaction rates. nih.gov

The table below presents representative calculated activation energies for common peroxide reaction types.

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Homolytic O-O Cleavage | ROOH → RO· + ·OH | CCSD(T)/CBS | ~35 - 50 researchgate.netchemrxiv.org |

| Hydrogen Abstraction | H₂O₂ + ·CH₃ → HOO· + CH₄ | QCISD(T) | ~4-8 researchgate.net |

| Proton-Transfer | [H₂O₂-(H₂O)ₙ]⁺ → HOO· + H₃O⁺(H₂O)ₙ₋₁ | AIMD (MP2) | No barrier observed acs.org |

Note: CBS refers to Complete Basis Set extrapolation. AIMD stands for Ab Initio Molecular Dynamics.

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing the electronic details of static structures or single reaction events, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the surrounding environment.

Peroxyacetals are flexible molecules with multiple rotatable bonds. Their three-dimensional shape, or conformation, can significantly impact their reactivity and stability. MD simulations are an ideal tool for exploring the vast conformational landscape of these molecules. sci-hub.rufu-berlin.de By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable conformers and the energy barriers between them. rsc.orgnih.gov

For instance, first-principles MD simulations of hydrogen peroxide in water have shown significant fluctuations in the HOOH dihedral angle, leading to the interconversion between various cisoid and transoid conformers. rsc.org Similar dynamics would be expected for this compound around its C-O-O-C core. These simulations can reveal crucial intramolecular interactions, such as hydrogen bonding or steric hindrance, that govern the preferred conformations. Understanding the conformational preferences is key, as different conformers may exhibit different reactivities or be predisposed to specific decomposition pathways.

Reactions involving peroxides are often performed in a solvent, which can have a profound effect on their stability and reactivity. MD simulations explicitly model the interactions between the solute (the peroxyacetal) and the surrounding solvent molecules, providing a detailed picture of solvation. nih.govresearchgate.net

Simulations can reveal how solvent molecules arrange themselves around the peroxide, forming a solvation shell. frontiersin.org Polar solvents may stabilize charged intermediates or transition states through hydrogen bonding or dipole-dipole interactions, thereby altering reaction rates. For example, computational studies on the reaction of the methyl radical with hydrogen peroxide showed that aqueous solvation significantly increases the activation energy, thereby decreasing the reaction rate compared to the gas phase. researchgate.net This was attributed to the strong stabilization of the hydrogen peroxide reactant by water. MD simulations can quantify these effects by calculating properties like the solvation free energy, which is a measure of the energetic cost or benefit of transferring a molecule from the gas phase into a solvent. acs.org This information is critical for predicting how a compound like this compound will behave in different chemical environments.

Predictive Modeling of Reactivity and Selectivity

Building on the data generated from QM and MD studies, as well as experimental results, researchers can develop predictive models for chemical reactivity and selectivity. These models often employ machine learning (ML) or quantitative structure-activity relationship (QSAR) approaches. digitellinc.comyoutube.com

The goal is to establish a mathematical relationship between a molecule's structure and its observed reactivity. For a series of peroxyacetal analogues, one could develop a model that predicts their decomposition temperature or reaction rate based on a set of calculated molecular descriptors. nih.gov These descriptors, derived from QM calculations, can include properties like bond lengths, atomic charges, HOMO/LUMO energies, and steric parameters. nih.gov

Once a model is trained and validated on a known set of compounds, it can be used to predict the reactivity of new, untested molecules like this compound. copernicus.org This predictive capability is extremely valuable in chemical research and development, as it can guide experimental efforts, accelerate the discovery of new reagents, and help in assessing the potential hazards of novel compounds without the need for extensive laboratory synthesis and testing. digitellinc.comyoutube.com

Calculation of Bond Dissociation Energies and Activation Barriers

The foundational step in the thermal decomposition of this compound is the homolytic cleavage of the weak oxygen-oxygen bond. The energy required for this process is the bond dissociation energy (BDE), a key parameter that dictates the thermal stability of the peroxide. While specific computational studies on this compound are not extensively available in the public domain, a wealth of theoretical work on analogous peroxides provides a strong basis for understanding its behavior.

High-level ab initio calculations have been pivotal in reassessing the BDEs of organic peroxides. wayne.edu Traditionally, a generic O-O BDE of approximately 34 kcal/mol was assumed for peroxides. However, more sophisticated computational methods have indicated that the average O-O bond energy is significantly higher, around 45 kcal/mol, and is sensitive to the molecular environment. wayne.edu

Computational methods such as the G2 level of theory have been used to calculate BDEs for various peroxides. wayne.edu For instance, calculations for simple peroxides provide a range of values that highlight the influence of substituents on the O-O bond strength. More recent and accurate methods, such as the Complete Basis Set (CBS-APNO) and density functional theory (DFT) with functionals like M06-2X, have been shown to provide BDEs in excellent agreement with experimental data for a wide array of peroxides. wayne.edu

The calculated O-O BDEs for several peroxy compounds, which serve as analogues for the chemical environment in this compound, are presented in the table below. These values illustrate the typical energy range required for the initial O-O bond cleavage. The activation barrier for the unimolecular decomposition of such peroxides is closely related to the O-O bond dissociation energy, as the transition state involves significant stretching of this bond.

| Compound | Computational Method | Calculated O-O Bond Dissociation Enthalpy (kcal/mol at 298 K) | Reference |

|---|---|---|---|

| Hydrogen Peroxide (HOOH) | G2 | 50 | wayne.edu |

| Methyl Hydroperoxide (CH3OOH) | G2 | 45 | wayne.edu |

| Dimethyl Peroxide (CH3OOCH3) | G2 | 39 | wayne.edu |

| Di-tert-butyl peroxide | CBS-APNO | 42.35 | scispace.com |

| Diacetyl Peroxide | G2(MP2) | 38 | wayne.edu |

Identification and Characterization of Transition States and Intermediates

Following the homolytic cleavage of the O-O bond in this compound, a pair of radical intermediates is formed. The identification and characterization of these transient species are crucial for elucidating the subsequent reaction pathways. While computational characterization of the transition state for the decomposition of this compound is not specifically detailed in available literature, the nature of the process is well-understood from studies of similar peroxides. The transition state for the initial O-O bond homolysis is characterized by an elongated O-O bond, leading to the formation of two distinct radical species.

Experimental studies on the thermolysis of analogous compounds, such as bis(tert-alkylperoxy)alkanes, provide significant insight into the identity of the radical intermediates. researchgate.net Electron spin resonance (ESR) spin-trapping studies have been instrumental in identifying the radicals generated during the thermal decomposition of these peroxides. researchgate.net

For this compound, the initial decomposition step is expected to yield a tert-butoxyl radical and a 1-methoxyheptoxyl radical.

Initial Decomposition: C4H9-O-O-CH(OCH3)-C6H13 → C4H9-O• + •O-CH(OCH3)-C6H13

These primary radical intermediates are highly reactive and can undergo subsequent reactions, such as β-scission. The tert-butoxyl radical is known to undergo β-scission to produce an acetone (B3395972) molecule and a methyl radical. researchgate.net The 1-methoxyheptoxyl radical can also fragment, though multiple pathways may be possible. A likely β-scission pathway would involve the cleavage of a carbon-carbon or carbon-oxygen bond adjacent to the radical center.

The table below outlines the likely primary and subsequent radical intermediates formed during the thermal decomposition of this compound, based on established radical chemistry from studies of analogous compounds.

| Species Type | Chemical Name | Chemical Formula | Formation Pathway |

|---|---|---|---|

| Primary Radical Intermediate | Tert-butoxyl radical | (CH3)3CO• | Homolytic cleavage of the O-O bond |

| Primary Radical Intermediate | 1-Methoxyheptoxyl radical | •O-CH(OCH3)-C6H13 | Homolytic cleavage of the O-O bond |

| Secondary Radical Intermediate | Methyl radical | •CH3 | β-scission of the tert-butoxyl radical |

| Stable Product | Acetone | (CH3)2CO | β-scission of the tert-butoxyl radical |

The computational characterization of the transition states for these subsequent radical reactions would involve locating the saddle points on the potential energy surface corresponding to bond-breaking and bond-forming events. These calculations would provide activation energies for the various fragmentation and rearrangement pathways, allowing for a prediction of the major decomposition products.

Advanced Analytical Methodologies for Studying Peroxyacetal Chemistry

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for probing the intricate details of chemical reactions at a molecular level. For a reactive species such as 1-(Tert-butylperoxy)-1-methoxyheptane, these techniques can provide insights into the formation of radical intermediates, the kinetics of their transformations, and the identification of resulting products.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful and direct method for the detection and characterization of paramagnetic species, including the free radicals that are central to the chemistry of peroxides. The homolytic cleavage of the O-O bond in this compound upon thermal or photochemical initiation would generate radical intermediates.

In a typical EPR experiment to study the decomposition of this compound, the compound would be subjected to conditions that induce radical formation within the EPR spectrometer's resonant cavity. The resulting EPR spectrum would provide information about the identity and structure of the radicals formed. For instance, the cleavage of the peroxide bond would likely yield a tert-butoxyl radical and a 1-methoxyheptyl radical. The hyperfine splitting patterns and g-factors observed in the EPR spectrum would be characteristic of these specific radicals, allowing for their unambiguous identification.

Table 1: Hypothetical EPR Data for Radicals Derived from this compound

| Radical Species | g-factor (approx.) | Hyperfine Coupling Constants (approx.) |

| Tert-butoxyl Radical | 2.004 | a(H) ≈ 1 G (from 9 equivalent protons) |

| 1-Methoxyheptyl Radical | 2.003 | a(Hα) ≈ 15-20 G, a(Hβ) ≈ 20-30 G |

Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis) for Kinetic Measurements

To understand the reaction dynamics of this compound, time-resolved spectroscopic techniques like laser flash photolysis are employed. This method allows for the generation of transient species with a short pulse of laser light and their subsequent monitoring on a very fast timescale (nanoseconds to milliseconds).

In a laser flash photolysis study of this compound, a solution of the compound would be irradiated with a UV laser pulse, leading to the formation of radical intermediates. The change in absorbance of these transient species over time is monitored using a probe light source. This data allows for the determination of rate constants for various elementary reaction steps, such as radical recombination, fragmentation, or reaction with other molecules.

Table 2: Hypothetical Kinetic Data from Laser Flash Photolysis of this compound

| Reaction Step | Rate Constant (k) at 298 K |

| Homolytic Cleavage (O-O bond) | Dependent on temperature and solvent |

| Tert-butoxyl Radical β-scission | ~1 x 10^6 s⁻¹ |

| Radical-Solvent Reaction | Highly dependent on solvent identity |

This table is illustrative and presents expected kinetic parameters. Actual experimental determination is required for precise values for this compound.

Nuclear Magnetic Resonance (NMR) for Product Identification and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of this compound chemistry, NMR is crucial for identifying the stable end products of its decomposition or reactions. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous identification of products.

For example, the thermal decomposition of this compound could yield products such as tert-butanol (B103910), acetone (B3395972), heptanal (B48729), and methyl heptanoate. By comparing the NMR spectra of the reaction mixture with those of authentic samples of the suspected products, their formation can be confirmed. Furthermore, by using techniques such as in-situ NMR monitoring, the evolution of reactants and the formation of products can be tracked over time, providing further mechanistic insights.

Table 3: Expected ¹H NMR Chemical Shifts for Potential Products of this compound Decomposition

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| Tert-butanol | (CH₃)₃C- | ~1.28 |

| Acetone | CH₃-C(=O)- | ~2.17 |

| Heptanal | -CHO | ~9.76 |

| Methyl Heptanoate | -COOCH₃ | ~3.67 |

These are typical chemical shift values and may vary slightly depending on the solvent and other experimental conditions.

Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring

Chromatographic techniques, often coupled with mass spectrometry, are essential for separating and identifying the components of complex reaction mixtures, making them ideal for monitoring the reactions of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and versatile technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying the product profile from the decomposition of this compound. The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification.

A typical GC-MS analysis of a decomposed sample of this compound would likely reveal peaks corresponding to various degradation products. By comparing the retention times and mass spectra of these peaks to a library of known compounds, a comprehensive profile of the reaction products can be established.

Table 4: Representative GC-MS Data for Potential Decomposition Products

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Acetone | ~2.5 | 43, 58 |

| Tert-butanol | ~3.1 | 59, 45, 43 |

| Heptanal | ~7.8 | 44, 57, 72, 114 |

| Methyl Heptanoate | ~8.5 | 74, 87, 115, 144 |

Retention times are column and method dependent. The mass fragments listed are characteristic ions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Peroxides and Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of a wide range of compounds, including those that are thermally labile and not suitable for GC analysis. For the analysis of this compound and its non-volatile products, HPLC is an invaluable tool.

In an HPLC analysis, a solution of the reaction mixture is pumped through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis or refractive index detector, is used to detect the separated components as they elute from the column. By calibrating the detector response with standards of known concentration, HPLC can be used for accurate quantitative analysis of the starting peroxide and its reaction products.

Table 5: Illustrative HPLC Method Parameters for Peroxide Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile (B52724)/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Refractive Index |

These parameters provide a general starting point and would require optimization for the specific analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Characterization of Organic Peroxides

Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a powerful, soft-ionization technique for the analysis of thermally labile molecules like organic peroxides. While direct ESI-MS studies specifically on this compound are not extensively detailed in published literature, the methodology's application to analogous organic peroxides provides a clear framework for its characterization. Unambiguous identification of organic peroxides through mass spectrometry-based techniques can be challenging, as MS provides limited direct information about specific functional groups. acs.org Therefore, structural assignments are often based on exact mass, fragmentation patterns, and the observation of characteristic adducts, supported by plausible formation mechanisms. acs.org

For a compound like this compound (C12H26O3, Molar Mass: 218.33 g/mol ), ESI-MS analysis in positive ion mode would be expected to yield protonated molecules ([M+H]+) or, more commonly, adducts with alkali metal ions (like [M+Na]+) or ammonium (B1175870) ions ([M+NH4]+) if present in the solvent system. copernicus.orgnih.gov The formation of such adducts is a well-documented phenomenon in the ESI-MS analysis of various organic molecules, including peroxides. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of the peroxide. This technique involves isolating a specific ion (such as the [M+Na]+ adduct) and subjecting it to collision-induced dissociation (CID) to produce characteristic fragment ions. For organic peroxides, a key fragmentation pathway often involves the neutral loss of molecules related to the peroxide group. copernicus.org For instance, a proposed fragmentation for the protonated molecular ion of some organic hydroperoxides is the neutral loss of 34 Da, corresponding to a loss of hydrogen peroxide (H2O2). copernicus.org For this compound, fragmentation would likely involve cleavage of the weak O-O bond and subsequent losses of fragments related to the tert-butyl and methoxyheptyl moieties.